8-Hydroxy-2'-Deoxyguanosine

Beschreibung

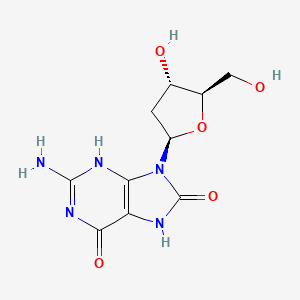

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,7-dihydropurine-6,8-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5O5/c11-9-13-7-6(8(18)14-9)12-10(19)15(7)5-1-3(17)4(2-16)20-5/h3-5,16-17H,1-2H2,(H,12,19)(H3,11,13,14,18)/t3-,4+,5+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCAJQHYUCKICQH-VPENINKCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C3=C(C(=O)NC(=N3)N)NC2=O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C3=C(C(=O)NC(=N3)N)NC2=O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60904338 | |

| Record name | 8-Hydroxy-2'-deoxyguanosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60904338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 8-Hydroxy-deoxyguanosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003333 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

88847-89-6 | |

| Record name | 8-Hydroxy-2′-deoxyguanosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88847-89-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Hydroxy-2'-deoxyguanosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088847896 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-hydroxy-2'-deoxyguanosine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02502 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 8-Hydroxy-2'-deoxyguanosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60904338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-HYDROXY-2'-DEOXYGUANOSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4RGB38T3IB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 8-Hydroxy-deoxyguanosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003333 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Discovery of 8-Hydroxy-2'-Deoxyguanosine: A Technical Chronicle of a Landmark Biomarker

Abstract

This technical guide provides an in-depth history of the discovery of 8-hydroxy-2'-deoxyguanosine (8-OHdG), a pivotal biomarker for oxidative stress and carcinogenesis. We delve into the seminal research of the early 1980s, detailing the initial identification, the pioneering experimental methodologies, and the foundational quantitative data that established 8-OHdG's significance. This document serves as a comprehensive resource for professionals in biomedical research and drug development, offering a detailed look at the experimental protocols and the logical framework that underpinned this critical discovery.

Introduction: The Dawn of a Biomarker

The story of this compound (8-OHdG), also known as 8-oxo-7,8-dihydro-2'-deoxyguanosine, begins in the early 1980s at the National Cancer Center Research Institute in Tokyo, Japan. In 1983, Dr. Hiroshi Kasai and Dr. Susumu Nishimura made the initial groundbreaking discovery of a related compound, 8-hydroxyguanine (8-OH-Gua).[1] This finding emerged from their investigation into the chemical modifications of DNA by various mutagens and carcinogens. Their work was driven by the hypothesis that many carcinogenic substances exert their effects by reacting with DNA bases, particularly guanine.[2]

A year later, in 1984, the same research group reported the identification of this compound (8-OHdG) in DNA that had been exposed to oxygen radical-forming agents, such as X-rays.[3] This was a landmark finding as it directly linked the formation of a specific DNA lesion to oxidative damage, a process increasingly recognized for its role in a variety of pathological conditions, including cancer.[4][5] The discovery of 8-OHdG provided a tangible and measurable marker to probe the impact of oxidative stress on the genetic material.

The initial biological significance proposed for 8-OHdG was profound. Kasai and Nishimura hypothesized that its formation in DNA was a key event in mutagenesis and carcinogenesis.[1] This was based on the understanding that modifications to DNA bases could lead to errors during DNA replication, resulting in mutations. The subsequent years of research by their group and others would solidify this hypothesis, establishing 8-OHdG as a critical biomarker for oxidative DNA damage and a key player in the etiology of various diseases.[6][7]

Foundational Experimental Methodologies

The initial detection and quantification of 8-OHdG were made possible by the development and application of sensitive analytical techniques. The primary method employed in the pioneering studies was High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).[5] This technique offered the necessary sensitivity to detect the minute quantities of 8-OHdG present in biological samples.

DNA Isolation and Hydrolysis

A critical first step in the analysis of 8-OHdG from biological sources was the careful isolation and purification of DNA to prevent artificial oxidation of guanine bases during the procedure. The general protocol followed in the mid-1980s involved:

-

Tissue Homogenization: Tissues were homogenized in a buffer solution, often containing a chelating agent like EDTA to inhibit the activity of metal ions that could catalyze oxidative reactions.

-

Cell Lysis and Protein Removal: Cells were lysed using detergents (e.g., SDS), and proteins were removed by digestion with proteases (e.g., Proteinase K) followed by phenol-chloroform extraction.

-

RNA Removal: Ribonuclease (RNase) treatment was employed to eliminate RNA contamination.

-

DNA Precipitation: DNA was precipitated from the aqueous phase using ethanol or isopropanol and then washed to remove residual contaminants.

-

Enzymatic Hydrolysis to Nucleosides: The purified DNA was then completely digested to its constituent nucleosides. This was typically a multi-step enzymatic process:

-

Nuclease P1 Digestion: The DNA was first treated with Nuclease P1 to break it down into deoxynucleoside 5'-monophosphates.

-

Alkaline Phosphatase Treatment: Subsequently, bacterial alkaline phosphatase was added to dephosphorylate the mononucleotides, yielding a mixture of deoxynucleosides (deoxyadenosine, deoxycytidine, deoxyguanosine, thymidine, and the modified 8-OHdG).

-

HPLC-ECD Analysis

The resulting mixture of deoxynucleosides was then analyzed by HPLC-ECD. The key components of this analytical setup were:

-

High-Performance Liquid Chromatography (HPLC): This system was used to separate the different nucleosides in the mixture.

-

Column: A reversed-phase column, typically a C18 column, was used for the separation.

-

Mobile Phase: The mobile phase was an aqueous buffer, often a phosphate or acetate buffer, with a small percentage of an organic modifier like methanol or acetonitrile. The precise composition was optimized to achieve good separation of the nucleosides.

-

-

Electrochemical Detector (ECD): This detector was crucial for the sensitive and selective detection of 8-OHdG. The principle of detection is based on the electrochemical oxidation of 8-OHdG at a specific applied potential. Unmodified deoxynucleosides are not as easily oxidized and thus produce a much smaller or no signal at the potential used for 8-OHdG detection.

The workflow for these pioneering experiments is illustrated in the following diagram:

Quantitative Data from Seminal Studies

The early publications by Kasai and Nishimura's group provided the first quantitative measurements of 8-OHdG formation in response to oxidative stress. These data were crucial for establishing the dose-dependent nature of the damage and for providing evidence of its repair in living organisms.

In Vitro Formation by X-irradiation (1984)

In their 1984 paper in Gann, Kasai, Tanooka, and Nishimura reported the formation of 8-hydroxyguanine in calf thymus DNA after X-ray irradiation in an aqueous solution.[3] They observed a linear increase in the formation of 8-hydroxyguanine with an increasing dose of X-rays up to 40 krad.[3] This dose-response relationship was a key piece of evidence supporting the direct link between ionizing radiation and this specific type of DNA damage. Furthermore, they demonstrated that the presence of a hydroxyl radical scavenger, ethanol, almost completely inhibited the formation of 8-hydroxyguanine, strongly suggesting that the hydroxyl radical was the primary reactive species responsible for the modification.[3]

| X-ray Dose (krad) | Relative Amount of 8-Hydroxyguanine Formation |

| 0 | Baseline |

| 10 | Proportional Increase |

| 20 | Proportional Increase |

| 40 | Proportional Increase |

| Data presented conceptually based on the described linear increase. |

In Vivo Formation and Repair (1986)

Two years later, in a pivotal paper in Carcinogenesis, the research group provided the first evidence of 8-OHdG formation in the DNA of living cells and its subsequent repair.[8] They detected 8-OHdG in the DNA of HeLa cells after X-ray irradiation and, significantly, in the liver DNA of mice subjected to whole-body gamma-irradiation.[8]

The study reported that the in vivo formation of 8-OHdG was approximately three orders of magnitude lower than in vitro, with a formation rate of 0.008 to 0.032 8-OHdG residues per 105 deoxyguanosine molecules per kilorad of radiation.[8] This difference highlighted the presence of protective mechanisms against oxidative damage within living cells.

Crucially, they observed that the levels of 8-OHdG in the liver DNA of irradiated mice decreased over time, suggesting the existence of a cellular repair system capable of removing this lesion.[8] This was a critical finding that opened the door to the study of DNA repair pathways for oxidative damage.

| Biological System | Oxidative Stressor | 8-OHdG Formation Rate | Observation |

| Mouse Liver (in vivo) | Gamma-irradiation | 0.008-0.032 residues / 105 dG / krad | Levels decreased with time post-irradiation, indicating repair. |

| HeLa Cells (in culture) | X-irradiation | Detected | Confirmed formation in cultured mammalian cells. |

| Salmonella typhimurium | Hydrogen Peroxide | Increased levels | Demonstrated formation in bacterial DNA upon exposure to a chemical oxidant. |

Early Insights into Biological Significance and Signaling

From its initial discovery, 8-OHdG was implicated as a key player in the molecular mechanisms of cancer. The formation of this lesion was seen as a critical initiating event in carcinogenesis, stemming from both endogenous metabolic processes and exposure to exogenous agents that generate reactive oxygen species.

The primary mechanism of its biological effect was proposed to be through its mutagenic potential. It was hypothesized that the presence of 8-OHdG in the DNA template could lead to mispairing during DNA replication, causing a G:C to T:A transversion mutation. This type of mutation is frequently observed in oncogenes and tumor suppressor genes, providing a direct link between oxidative DNA damage and the genetic alterations that drive cancer.

The discovery of a repair mechanism for 8-OHdG also had significant implications. It suggested a dynamic interplay between DNA damage and repair, where the balance between these two processes could determine the ultimate biological outcome. An accumulation of 8-OHdG, due to either increased formation or deficient repair, would lead to a higher mutation rate and an increased risk of cancer. This concept is illustrated in the signaling pathway diagram below.

Conclusion

The discovery of this compound by Kasai and Nishimura in the mid-1980s was a seminal moment in the fields of toxicology, carcinogenesis, and free radical biology. Their meticulous experimental work, employing the then state-of-the-art HPLC-ECD techniques, not only identified a novel form of DNA damage but also provided the first quantitative evidence of its formation and repair in vivo. This pioneering research laid the foundation for the development of 8-OHdG as a widely used and invaluable biomarker for oxidative stress in numerous studies, from basic research to clinical investigations and drug development. The initial hypotheses regarding its mutagenic potential and role in carcinogenesis have been largely substantiated and have opened up new avenues for understanding and potentially preventing diseases associated with oxidative damage. This technical guide serves to document and celebrate this critical chapter in the history of biomedical science.

References

- 1. mdpi.com [mdpi.com]

- 2. HPLC Measurement of the DNA Oxidation Biomarker, 8-oxo-7,8-dihydro-2’-deoxyguanosine, in Cultured Cells and Animal Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Measurement of 8-OHdG in DNA by HPLC/ECD: the importance of DNA purity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Formation of 8-hydroxyguanine residues in DNA by X-irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 8-Oxo-7,8-dihydroguanine, friend and foe: Epigenetic-like regulator versus initiator of mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Enhanced mutagenic potential of 8-oxo-7,8-dihydroguanine when present within a clustered DNA damage site - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Formation of 8-hydroxyguanine moiety in cellular DNA by agents producing oxygen radicals and evidence for its repair - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 8-oxo-7,8-dihydroguanine: Link to gene expression, aging and defense against oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

The Formation of 8-Hydroxy-2'-deoxyguanosine by Reactive Oxygen Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-hydroxy-2'-deoxyguanosine (8-OHdG), also known as 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxo-dG), is a pivotal biomarker for assessing oxidative stress and DNA damage. Its formation is a direct consequence of the interaction between reactive oxygen species (ROS) and the guanine base in DNA. The presence of 8-OHdG in cellular DNA is not merely a marker of damage but is also a pro-mutagenic lesion that can lead to G to T transversions if not repaired. This technical guide provides an in-depth exploration of the mechanisms underlying 8-OHdG formation by various ROS, detailed experimental protocols for its induction and quantification, and a summary of quantitative data to aid in research and drug development.

Core Mechanism of 8-OHdG Formation

The formation of 8-OHdG is initiated by the attack of reactive oxygen species on the C8 position of the guanine base within a DNA strand. While several ROS can induce this modification, the hydroxyl radical (•OH) and singlet oxygen (¹O₂) are considered the most significant contributors.

1. Hydroxyl Radical (•OH) Mediated Formation:

The hydroxyl radical is a highly reactive ROS that can be generated through various cellular processes, including the Fenton reaction. The reaction of •OH with guanine is diffusion-controlled, with rate constants in the order of 10¹⁰ L·mol⁻¹·s⁻¹[1]. The primary mechanism involves the addition of the hydroxyl radical to the C8 position of the guanine ring, forming a C8-OH-adduct radical. This unstable intermediate can then be oxidized to form 8-OHdG[2].

2. Singlet Oxygen (¹O₂) Mediated Formation:

Singlet oxygen is a high-energy state of molecular oxygen that can be generated by photosensitization reactions. It reacts with guanine via a [4+2] cycloaddition across the C4-C5 and C8-N7 bonds of the imidazole ring, forming an unstable endoperoxide. This endoperoxide subsequently rearranges and is reduced to form 8-OHdG[3]. Methylene blue and rose bengal are common photosensitizers used in experimental settings to generate singlet oxygen and induce 8-OHdG formation[4][5][6].

3. Other Reactive Oxygen Species:

While the hydroxyl radical and singlet oxygen are major players, other ROS such as superoxide (O₂•⁻) can contribute indirectly. Superoxide can be dismutated to hydrogen peroxide (H₂O₂), which in the presence of transition metals like iron (Fe²⁺) or copper (Cu⁺), can generate the highly reactive hydroxyl radical via the Fenton reaction[7]. Peroxyl radicals have also been implicated in 8-OHdG formation[1].

Signaling Pathways and Cellular Context

The formation of 8-OHdG occurs within the complex environment of the cell, where the generation of ROS is a byproduct of normal metabolic processes and a consequence of exposure to exogenous agents.

Caption: Cellular pathways illustrating the generation of ROS from various sources, their interconversion, and the subsequent formation and fate of 8-OHdG in DNA.

Chemical Reaction Mechanism

The chemical transformation of guanine to 8-OHdG by the hydroxyl radical is a multi-step process.

Caption: The chemical reaction pathway for the formation of 8-OHdG from guanine via a hydroxyl radical attack.

Quantitative Data on 8-OHdG Formation

The levels of 8-OHdG can vary significantly depending on the tissue type, the nature of the oxidative insult, and the individual's lifestyle and health status.

Table 1: 8-OHdG Levels in Human Samples

| Sample Type | Condition | 8-OHdG Level | Reference |

| Leukocytes | Non-smokers | 15.3 ± 1.8 per 10⁶ dG | [8] |

| Leukocytes | Smokers | 33.1 ± 10.6 per 10⁶ dG | [8] |

| Leukocytes | Smokers (>10 cigarettes/day) | 41.8 ± 17.1 per 10⁶ dG | [8] |

| Bronchoalveolar Lavage Fluid (BALF) | Non-smoker, non-cancer | 1.2 ± 0.2 ng/ml | [9] |

| Bronchoalveolar Lavage Fluid (BALF) | Smoker, non-cancer | 3.0 ± 0.6 ng/ml | [9] |

| Bronchoalveolar Lavage Fluid (BALF) | Non-smoker, lung cancer | 3.2 ± 0.6 ng/ml | [9] |

| Bronchoalveolar Lavage Fluid (BALF) | Smoker, lung cancer | 6.8 ± 0.9 ng/ml | [9] |

| Serum | Non-smokers | 0.07 ± 0.02 ng/ml | [10] |

| Serum | Smokers | 0.22 ± 0.05 ng/ml | [10] |

| Colorectal Tissue | Normal | 1.176 ng/ml (median) | [11] |

| Colorectal Tissue | Cancerous | 1.124 ng/ml (median) | [11] |

Table 2: In Vitro 8-OHdG Formation via Fenton Reaction

| Metal Ion (25 µM - 1 mM) | H₂O₂ (50 mM) | Yield of 8-OHdG (per 10⁶ nucleotides) | Reference |

| Chromium (III) | 50 mM | 19,400 (maximum) | [12] |

| Iron (II) | 50 mM | 13,600 | [12] |

| Vanadium (III) | 50 mM | 5,800 | [12] |

| Copper (II) | 50 mM | 5,200 | [12] |

| Chromium (VI) | 50 mM | 3,600 | [12] |

| Cobalt (II), Nickel (II), Cadmium (II), Zinc | 50 mM | Not significantly higher than H₂O₂ alone | [12] |

Experimental Protocols

Accurate quantification of 8-OHdG is critical for its use as a biomarker. The following are outlines of common experimental protocols.

DNA Extraction and Hydrolysis for 8-OHdG Analysis

A crucial step in most methods for 8-OHdG quantification is the careful extraction and hydrolysis of DNA to minimize artifactual oxidation of guanine.

Materials:

-

Tissue or cell sample

-

DNAzol or other DNA extraction kit

-

Chelex-treated buffers

-

Deferoxamine (iron chelator)

-

Nuclease P1

-

Alkaline phosphatase

-

[¹⁵N₅]-8-oxo-dGuo (internal standard for mass spectrometry)

Protocol:

-

DNA Extraction: Homogenize tissue or lyse cells in a lysis buffer containing an iron chelator like deferoxamine. Extract DNA using a commercial kit or a method like DNAzol, following the manufacturer's instructions. It is critical to use buffers treated with Chelex to remove trace metal ions that can cause artifactual oxidation.

-

Enzymatic Hydrolysis:

-

To the extracted DNA, add an internal standard (e.g., [¹⁵N₅]-8-oxo-dGuo) for accurate quantification by mass spectrometry.

-

Incubate the DNA with nuclease P1 at 37°C to digest the DNA into individual nucleotides.

-

Adjust the pH to 7.5-8.5 and add alkaline phosphatase to dephosphorylate the nucleotides to nucleosides. Incubate at 37°C.

-

The resulting mixture of deoxynucleosides is then ready for analysis by HPLC-ECD, GC-MS, or LC-MS/MS[13][14].

-

In Vitro Induction of 8-OHdG via Fenton Reaction

This protocol describes the induction of 8-OHdG in purified DNA using the Fenton reaction, which generates hydroxyl radicals.

Materials:

-

Calf thymus DNA or other purified DNA

-

Iron (II) sulfate (FeSO₄) or other transition metal salt

-

Hydrogen peroxide (H₂O₂)

-

Phosphate buffer (pH 7.4)

Protocol:

-

Prepare a solution of purified DNA in phosphate buffer.

-

Add the transition metal salt (e.g., FeSO₄ to a final concentration of 25 µM - 1 mM).

-

Initiate the reaction by adding hydrogen peroxide (e.g., to a final concentration of 50 mM).

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 1 hour).

-

Stop the reaction by adding a chelating agent like EDTA.

-

Purify the DNA from the reaction mixture.

-

Proceed with DNA hydrolysis and quantification of 8-OHdG as described above[12].

In Vitro Induction of 8-OHdG via Singlet Oxygen Generation

This protocol uses a photosensitizer to generate singlet oxygen and induce 8-OHdG formation in DNA.

Materials:

-

Purified DNA

-

Methylene blue or Rose Bengal (photosensitizer)

-

Visible light source

-

Oxygen-saturated buffer

Protocol:

-

Dissolve the purified DNA in an oxygen-saturated buffer.

-

Add the photosensitizer (e.g., methylene blue) to the DNA solution.

-

Expose the mixture to a visible light source for a specific duration to generate singlet oxygen.

-

After irradiation, purify the DNA to remove the photosensitizer.

-

Hydrolyze the DNA and quantify the 8-OHdG content[4][5][6][15].

Quantification of 8-OHdG by HPLC-ECD

High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) is a sensitive and widely used method for quantifying 8-OHdG.

Protocol Outline:

-

Inject the hydrolyzed DNA sample onto a reverse-phase HPLC column.

-

Separate the deoxynucleosides using an appropriate mobile phase.

-

Detect 8-OHdG using an electrochemical detector set at an oxidizing potential that is specific for 8-OHdG.

-

Quantify the amount of 8-OHdG by comparing the peak area to a standard curve of known 8-OHdG concentrations.

Quantification of 8-OHdG by ELISA

Enzyme-Linked Immunosorbent Assay (ELISA) is a high-throughput method suitable for quantifying 8-OHdG in various biological samples.

Protocol Outline (Competitive ELISA):

-

Standards and samples are added to a microplate pre-coated with 8-OHdG.

-

An anti-8-OHdG antibody is added, which competes for binding to the 8-OHdG in the sample and the 8-OHdG coated on the plate.

-

After incubation and washing, a secondary antibody conjugated to an enzyme (e.g., HRP) is added.

-

A substrate is added, and the resulting colorimetric signal is measured. The signal is inversely proportional to the amount of 8-OHdG in the sample.

Experimental Workflow

The general workflow for the analysis of 8-OHdG from biological samples is a multi-step process that requires careful execution to ensure accurate results.

Caption: A generalized workflow for the analysis of 8-OHdG, from sample collection to data interpretation.

Conclusion

The formation of 8-OHdG is a complex process driven by the interaction of various reactive oxygen species with DNA. Understanding the underlying mechanisms is crucial for its application as a biomarker in research and drug development. The choice of experimental protocol for the induction and quantification of 8-OHdG should be carefully considered based on the specific research question and the available resources. The quantitative data provided in this guide serves as a reference for interpreting experimental results and for designing future studies aimed at elucidating the role of oxidative stress in health and disease.

References

- 1. Chemical Basis of Reactive Oxygen Species Reactivity and Involvement in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hydroxyl radical yields in the Fenton process under various pH, ligand concentrations and hydrogen peroxide/Fe(II) ratios - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. academic.oup.com [academic.oup.com]

- 5. academic.oup.com [academic.oup.com]

- 6. Methylene blue-mediated photooxidation of 7,8-dihydro-8-oxo-2'-deoxyguanosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Levels of 8-hydroxydeoxyguanosine as a marker of DNA damage in human leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. oncotarget.com [oncotarget.com]

- 10. researchgate.net [researchgate.net]

- 11. spandidos-publications.com [spandidos-publications.com]

- 12. Comparison of the formation of this compound and single- and double-strand breaks in DNA mediated by fenton reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. nwlifescience.com [nwlifescience.com]

- 15. Base-specific reactions useful for DNA sequencing: methylene blue--sensitized photooxidation of guanine and osmium tetraoxide modification of thymine - PMC [pmc.ncbi.nlm.nih.gov]

8-Hydroxy-2'-deoxyguanosine (8-OHdG): A Comprehensive Technical Guide on its Role in Carcinogenesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxidative stress is a critical factor in the pathogenesis of numerous human diseases, including cancer. Reactive oxygen species (ROS) can induce damage to cellular macromolecules, with DNA being a primary target. 8-hydroxy-2'-deoxyguanosine (8-OHdG or 8-oxodG) is a major product of oxidative DNA damage and has emerged as a pivotal biomarker for assessing the extent of this damage and its implications in carcinogenesis. This technical guide provides an in-depth overview of 8-OHdG, covering its formation, its role as a mutagenic lesion, the cellular repair mechanisms that counteract its effects, and its intricate involvement in signaling pathways that drive cancer initiation and progression. Detailed experimental protocols for the accurate quantification of 8-OHdG are provided, alongside a summary of its levels in various human cancers. This document aims to serve as a comprehensive resource for researchers and professionals in the fields of oncology and drug development.

Introduction: Oxidative Stress and DNA Damage

Cellular metabolic processes, as well as exposure to exogenous agents like ionizing radiation and chemical carcinogens, generate reactive oxygen species (ROS)[1]. These highly reactive molecules, including the hydroxyl radical (•OH), can attack the purine and pyrimidine bases of DNA. Guanine, due to its low oxidation potential, is the most susceptible base to oxidative attack[2]. The hydroxylation of the C8 position of guanine results in the formation of this compound (8-OHdG), one of the most abundant and well-characterized oxidative DNA lesions[1][3].

The accumulation of 8-OHdG in the genome is not a benign event. Its presence is highly mutagenic, primarily causing G:C to T:A transversion mutations during DNA replication[4][5]. This occurs because 8-OHdG can adopt a syn conformation, allowing it to mispair with adenine instead of cytosine. Such mutations are frequently observed in key oncogenes and tumor suppressor genes, directly linking oxidative DNA damage to the molecular events of carcinogenesis[6]. Consequently, 8-OHdG is widely recognized not just as a biomarker of oxidative stress, but as a critical factor in the initiation and promotion of cancer[1][7].

Formation of 8-OHdG

The primary mechanism for 8-OHdG formation is the reaction of the hydroxyl radical (•OH) with the C8 position of the guanine base in DNA. This process is a hallmark of oxidative stress and is implicated in the carcinogenic effects of various agents.

The Mutagenic Potential of 8-OHdG

The carcinogenic implication of 8-OHdG stems from its ability to cause specific point mutations. During DNA replication, DNA polymerases can misinterpret the 8-OHdG lesion and insert an adenine opposite it, leading to a G→T transversion in the subsequent round of replication.

References

- 1. 8-OHdG and Nrf2 Protein are Expressed Consistently in Various T Stages of Invasive Breast Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Activation of Ras Signaling Pathway by 8-Oxoguanine DNA Glycosylase Bound to Its Excision Product, 8-Oxoguanine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Evaluation Of The Role Of Oxidative Dna Damage Marker 8-hydroxy-2-deoxyguanosine In Patients With Breast Cancer [journalijar.com]

- 5. DNA damage responses to oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

The Oxidative Stress Marker 8-Hydroxy-2'-Deoxyguanosine: A Comprehensive Technical Review in the Context of Neurodegenerative Diseases

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of 8-hydroxy-2'-deoxyguanosine (8-OHdG), a prominent marker of oxidative DNA damage, in the pathophysiology of major neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, Huntington's disease, and Amyotrophic Lateral Sclerosis. This document provides a comprehensive overview of the quantitative evidence, detailed experimental methodologies for its detection, and the intricate signaling pathways implicated in its-mediated neuronal damage.

Executive Summary

Oxidative stress is a well-established central driver in the pathogenesis of a spectrum of neurodegenerative diseases.[1][2][3] The brain's high oxygen consumption, abundant lipid-rich constitution, and limited antioxidant defenses render it particularly vulnerable to oxidative damage.[4] Reactive oxygen species (ROS) can inflict damage upon crucial cellular components, including nucleic acids.[3][4] this compound (8-OHdG) emerges as a primary and extensively studied product of oxidative DNA damage, serving as a reliable biomarker for assessing the extent of this damage in both clinical and preclinical settings.[5][6][7] An accumulation of 8-OHdG in the DNA of neurons is a recurring observation in neurodegenerative disorders, suggesting its active involvement in the neurodegenerative cascade rather than being a mere epiphenomenon.[4][8][9] This guide synthesizes the current understanding of 8-OHdG's involvement in neurodegeneration, offering a valuable resource for researchers and professionals in the field.

Quantitative Analysis of 8-OHdG in Neurodegenerative Diseases

The quantification of 8-OHdG in various biological samples provides crucial insights into the extent of oxidative stress in neurodegenerative diseases. The following tables summarize key findings from studies measuring 8-OHdG levels in patient populations and animal models.

Table 1: 8-OHdG Levels in Alzheimer's Disease (AD)

| Sample Type | Patient/Model | 8-OHdG Levels | Control Levels | Fold Change/Significance | Reference |

| Cerebrospinal Fluid (CSF) | AD Patients | 0.89 ng/ml (median) | 0.69 ng/ml (median) | Not significantly different in this study | [4] |

| Cerebrospinal Fluid (CSF) | AD Patients | Significantly higher than controls (P < 0.0001) | Lower than AD patients | Positively correlated with illness duration | [10] |

| Cerebrospinal Fluid (CSF) | AD Patients | Increased levels reported | Lower than AD patients | Implicated in early AD development | [11][12] |

| Urine | MCI-AD Patients | Higher than controls (p = 0.000) | Lower than MCI-AD patients | Proposed as an early diagnostic marker | [13] |

| Brain Tissue (Postmortem) | AD Patients | No significant difference compared to controls | Similar to AD patients | Study suggests no direct involvement in AD | [14] |

Table 2: 8-OHdG Levels in Parkinson's Disease (PD)

| Sample Type | Patient/Model | 8-OHdG Levels | Control Levels | Fold Change/Significance | Reference |

| Cerebrospinal Fluid (CSF) | Non-demented PD Patients | 0.98 ng/ml (median) | 0.69 ng/ml (median) | Significantly higher (p = 0.022) | [4][5] |

| Substantia Nigra | PD Patients (Postmortem) | Significantly increased | Lower than PD patients | Accumulates in dopaminergic neurons | [15] |

| Urine, Serum, Substantia Nigra | 6-OHDA rat model | Significantly elevated 2 days post-lesion | Lower than 6-OHDA rats | Supports 8-OHdG as a biomarker of acute damage | [16] |

| Urine | 6-OHDA rat model | Continuously elevated from day 7 to 35 | Lower than 6-OHDA rats | Correlates with behavioral deficits and neurodegeneration | [17] |

Table 3: 8-OHdG Levels in Huntington's Disease (HD)

| Sample Type | Patient/Model | 8-OHdG Levels | Control Levels | Fold Change/Significance | Reference |

| Urine, Plasma, Striatal Microdialysates | R6/2 mouse model | Increased concentrations | Lower than R6/2 mice | Suggests a role for oxidative damage in pathogenesis | [18][19] |

| Leukocytes, Serum | HD Patients | Elevated levels reported | Lower than HD patients | Supports oxidative stress involvement | [19][20] |

| Plasma | HD Patients | No significant difference | Similar to HD patients | Study does not support it as a biomarker for progression | [21] |

| Striatum | 3-NP mouse model | Increased levels | Lower than 3-NP mice | Protection by hMTH1 expression reduces levels | [22] |

Table 4: 8-OHdG Levels in Amyotrophic Lateral Sclerosis (ALS)

| Sample Type | Patient/Model | 8-OHdG Levels | Control Levels | Fold Change/Significance | Reference |

| Spinal Motor Neurons (Postmortem) | ALS Patients | Significantly accumulated | Lower than ALS patients | Associated with DNA damage response and cell death markers | [8] |

| Motor Cortex | ALS Patients | 35 ± 15 pg/μl | 24 ± 11 pg/μl | p < 0.05 | [8] |

| Spinal Cord (Ventral Horn) | ALS Patients | 27 ± 13 pg/μl | 17 ± 7 pg/μl | p < 0.05 | [8] |

| Plasma, Urine, CSF | ALS Patients | Significantly elevated | Lower than ALS patients | Levels increase with time and correlate with disease severity | [23] |

| Serum, CSF | ALS Patients | Increased levels reported | Lower than ALS patients | Marker of oxidative damage | [24] |

Key Experimental Protocols for 8-OHdG Detection

Accurate and reproducible quantification of 8-OHdG is critical for its validation as a biomarker. The following sections detail the core methodologies employed.

High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD)

HPLC-ECD is considered a highly sensitive and selective method for the quantification of 8-OHdG, capable of detection in the femtomolar range.[25][26]

Protocol Outline:

-

Sample Preparation:

-

DNA Extraction: Isolate DNA from tissues or cells using standard protocols (e.g., phenol-chloroform extraction or commercial kits). It is crucial to ensure high purity of the DNA, as contaminants can interfere with the analysis.[27] The A260/A230 ratio is a better indicator of protein contamination than the A260/A280 ratio.[27]

-

Urine/CSF/Serum Preparation: For biofluids, a solid-phase extraction (SPE) step is often employed to purify and concentrate 8-OHdG.[28][29]

-

-

DNA Hydrolysis: Enzymatically digest the purified DNA to its constituent nucleosides using nuclease P1 and alkaline phosphatase.

-

Chromatographic Separation:

-

Inject the hydrolyzed sample into an HPLC system equipped with a C18 reverse-phase column.

-

Utilize an isocratic or gradient mobile phase, typically consisting of a buffer (e.g., sodium acetate or phosphate buffer) and an organic modifier (e.g., methanol or acetonitrile).

-

-

Electrochemical Detection:

-

Quantification:

-

Generate a standard curve using known concentrations of authentic 8-OHdG.

-

Determine the concentration of 8-OHdG in the sample by comparing its peak area to the standard curve.

-

Results are often expressed as the number of 8-OHdG molecules per 10^5 or 10^6 deoxyguanosine (dG) molecules.

-

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA offers a high-throughput and relatively simple method for 8-OHdG quantification, although it may have limitations in accuracy and precision compared to HPLC-ECD.[30]

Protocol Outline:

-

Sample Preparation:

-

Extract and hydrolyze DNA as described for the HPLC-ECD method. For biofluids, direct analysis or a pre-treatment/extraction step may be required depending on the kit manufacturer's instructions.

-

-

Assay Procedure (Competitive ELISA):

-

Coat a microplate with an 8-OHdG-containing molecule.

-

Add the prepared sample or 8-OHdG standards to the wells, followed by the addition of a specific anti-8-OHdG primary antibody.

-

During incubation, the free 8-OHdG in the sample competes with the coated 8-OHdG for binding to the primary antibody.

-

Wash the plate to remove unbound components.

-

Add a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).

-

Wash the plate again.

-

Add a substrate that reacts with the enzyme to produce a colorimetric signal.

-

-

Detection and Quantification:

-

Measure the absorbance of the colorimetric product using a microplate reader.

-

The signal intensity is inversely proportional to the concentration of 8-OHdG in the sample.

-

Generate a standard curve and calculate the 8-OHdG concentration in the samples.

-

Immunohistochemistry (IHC)

IHC allows for the visualization and semi-quantitative analysis of 8-OHdG distribution within specific cell types and brain regions.[8][31][32]

Protocol Outline:

-

Tissue Preparation:

-

Fix fresh tissues (e.g., with Bouin's Solution or formalin) and embed in paraffin.[31]

-

Cut thin sections (e.g., 5-10 µm) and mount them on slides.

-

-

Deparaffinization and Rehydration: Remove paraffin with xylene and rehydrate the sections through a series of graded ethanol solutions.[31]

-

Antigen Retrieval: If using formalin-fixed tissue, perform antigen retrieval to unmask the epitope (e.g., by heating in citrate buffer).[31]

-

Blocking: Incubate the sections with a blocking solution (e.g., normal serum from the species of the secondary antibody) to prevent non-specific antibody binding.[31]

-

Primary Antibody Incubation: Apply a specific monoclonal or polyclonal anti-8-OHdG antibody and incubate (e.g., overnight at 4°C).[31]

-

Secondary Antibody Incubation: Apply a biotinylated secondary antibody that recognizes the primary antibody.[31]

-

Signal Amplification and Detection:

-

Use an avidin-biotin-enzyme complex (e.g., ABC method with alkaline phosphatase or HRP).[31]

-

Add a chromogenic substrate (e.g., BCIP/NBT or DAB) to produce a colored precipitate at the site of the antigen.

-

-

Counterstaining and Mounting:

-

Counterstain the sections with a nuclear stain (e.g., cresyl violet or hematoxylin) to visualize cell nuclei.

-

Dehydrate, clear, and mount the slides with a coverslip.

-

-

Analysis:

-

Examine the sections under a microscope to assess the intensity and localization of the 8-OHdG staining in different neuronal and glial populations.

-

Signaling Pathways and Experimental Workflows

The accumulation of 8-OHdG is intricately linked to several signaling pathways that contribute to neurodegeneration. Understanding these pathways is crucial for identifying therapeutic targets.

Key Signaling Pathways Involving Oxidative Stress and 8-OHdG

Oxidative stress, primarily driven by sources like NADPH oxidase (NOX) hyperactivity and mitochondrial dysfunction, leads to the generation of ROS.[1][2] These ROS attack DNA, forming 8-OHdG. The presence of 8-OHdG in DNA can trigger specific cellular responses, including DNA repair mechanisms and pro-inflammatory signaling.

-

DNA Base Excision Repair (BER) Pathway: The primary defense against 8-OHdG is the BER pathway. 8-oxoguanine DNA glycosylase (OGG1) recognizes and excises the 8-oxoguanine base.[33][34] However, if a replication error occurs and adenine is incorporated opposite 8-oxoG, MUTYH glycosylase is involved in its removal.[35] Deficiencies or polymorphisms in these repair enzymes can lead to the accumulation of 8-OHdG and have been associated with an increased risk for neurodegenerative diseases.[8]

-

Pro-inflammatory Signaling: Oxidative stress and the resulting DNA damage can activate inflammatory signaling cascades, such as the nuclear factor kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs) pathways.[1][33] This leads to the production of pro-inflammatory cytokines and chemokines, exacerbating neuroinflammation and contributing to neuronal death.

-

Nrf2/ARE Pathway: The Keap1-Nrf2-ARE signaling pathway is a critical cellular defense mechanism against oxidative stress.[1][36] Nrf2 is a transcription factor that, upon activation, upregulates the expression of numerous antioxidant and detoxification genes. A deficiency in Nrf2 has been linked to the pathogenesis of AD, PD, and ALS.[1]

Experimental Workflow for Studying 8-OHdG in Neurodegeneration

A typical experimental workflow to investigate the role of 8-OHdG in a neurodegenerative disease model would involve the following steps:

Conclusion and Future Directions

The evidence strongly implicates 8-OHdG as a key player in the oxidative stress-mediated neurodegeneration observed in Alzheimer's, Parkinson's, Huntington's, and ALS. Its utility as a biomarker is supported by numerous studies demonstrating elevated levels in affected individuals and animal models. However, inconsistencies in findings across different studies and sample types highlight the need for standardized analytical methods and larger, well-controlled longitudinal studies.

Future research should focus on:

-

Validating 8-OHdG as a robust clinical biomarker: This includes establishing standardized protocols for sample collection, processing, and analysis to ensure inter-laboratory reproducibility.

-

Investigating the causal role of 8-OHdG in neurodegeneration: While correlational data is strong, further studies are needed to elucidate the precise mechanisms by which 8-OHdG accumulation leads to neuronal dysfunction and death.

-

Developing therapeutic strategies targeting 8-OHdG: This could involve enhancing DNA repair mechanisms, reducing oxidative stress through novel antioxidant therapies, or preventing the initial formation of ROS.

A deeper understanding of the role of 8-OHdG in neurodegenerative diseases will undoubtedly pave the way for the development of novel diagnostic tools and effective therapeutic interventions.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Oxidative Stress and Neurodegenerative Diseases: A Review of Upstream and Downstream Antioxidant Therapeutic Options - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. 8-OHdG in cerebrospinal fluid as a marker of oxidative stress in various neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Detection of 8-OHdG as a diagnostic biomarker - Korkmaz - Journal of Laboratory and Precision Medicine [jlpm.amegroups.org]

- 8. DNA damage accumulates and responses are engaged in human ALS brain and spinal motor neurons and DNA repair is activatable in iPSC-derived motor neurons with SOD1 mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Oxidative damage to DNA: implications for neurodegeneration in aging - Fernando Cardozo-Pelaez [grantome.com]

- 10. Levels of reduced and oxidized coenzyme Q-10 and this compound in the CSF of patients with Alzheimer's disease demonstrate that mitochondrial oxidative damage and/or oxidative DNA damage contributes to the neurodegenerative process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cerebrospinal fluid biomarker profiling of diverse pathophysiological domains in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Remarkable increase in the concentration of 8-hydroxyguanosine in cerebrospinal fluid from patients with Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Oxidative Damage of DNA as Early Marker of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 8OHdG levels in brain do not indicate oxidative DNA damage in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Increased 8-OHdG levels in the urine, serum, and substantia nigra of hemiparkinsonian rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Urinary 8-OHdG elevations in a partial lesion rat model of Parkinson's disease correlate with behavioral symptoms and nigrostriatal dopaminergic depletion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. 8OHdG as a marker for Huntington disease progression - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Using 8-Hydroxy-2′-Deoxiguanosine (8-OHdG) as a Reliable Biomarker for Assessing Periodontal Disease Associated with Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 21. 8OHdG is not a biomarker for Huntington disease state or progression - PMC [pmc.ncbi.nlm.nih.gov]

- 22. A Role for Oxidized DNA Precursors in Huntington's Disease–Like Striatal Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Increased oxidative damage to DNA in ALS patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Oxidative Stress as a Therapeutic Target in Amyotrophic Lateral Sclerosis: Opportunities and Limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 25. mdpi.com [mdpi.com]

- 26. 8-oxoguanine and 8-oxodeoxyguanosine Biomarkers of Oxidative DNA Damage: A Review on HPLC-ECD Determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. tandfonline.com [tandfonline.com]

- 28. researchgate.net [researchgate.net]

- 29. Methodology for urinary this compound analysis by HPLC with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. cdn.amegroups.cn [cdn.amegroups.cn]

- 31. Immunohistochemical detection of 8-OHdG / 8-oxo-dG: JaICA's OXIDATIVE STRESS PROTOCOLS [jaica.com]

- 32. researchgate.net [researchgate.net]

- 33. mdpi.com [mdpi.com]

- 34. HDAC1 modulates OGG1-initiated oxidative DNA damage repair in the aging brain and Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 35. 8-Oxoguanine causes neurodegeneration during MUTYH-mediated DNA base excision repair - PubMed [pubmed.ncbi.nlm.nih.gov]

- 36. [PDF] Signaling Pathways in Oxidative Stress-Induced Neurodegenerative Diseases: A Review of Phytochemical Therapeutic Interventions | Semantic Scholar [semanticscholar.org]

The Role of 8-OHdG in Mitochondrial DNA Damage: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Oxidative stress is a pivotal driver of cellular damage and is implicated in a wide array of human pathologies, including neurodegenerative diseases, cardiovascular disorders, diabetes, and cancer. Mitochondria, as the primary sites of cellular respiration and reactive oxygen species (ROS) production, are both a major source and a critical target of oxidative damage. Mitochondrial DNA (mtDNA), due to its proximity to the electron transport chain, lack of protective histones, and less efficient repair mechanisms compared to nuclear DNA (nDNA), is particularly vulnerable.

One of the most abundant and mutagenic products of oxidative DNA damage is 8-hydroxy-2'-deoxyguanosine (8-OHdG), formed by the oxidation of guanine residues. The accumulation of 8-OHdG in mtDNA serves as a crucial biomarker for mitochondrial oxidative stress and is mechanistically linked to mitochondrial dysfunction and subsequent cellular pathologies. This technical guide provides an in-depth exploration of the function of 8-OHdG in mtDNA damage, detailing its formation, pathological consequences, repair mechanisms, and its utility as a biomarker. It also includes detailed experimental protocols for its measurement and visualization of key cellular pathways.

Introduction: 8-OHdG and Mitochondrial Vulnerability

This compound (also known as 8-oxodG) is a product of oxidative DNA damage that occurs when ROS, such as the hydroxyl radical (•OH), attack the guanine base in DNA.[1][2] Mitochondria are the cell's primary source of endogenous ROS, which are byproducts of oxidative phosphorylation.[3] This places mtDNA at a significantly higher risk of oxidative damage than nDNA.[4] The accumulation of 8-OHdG in mtDNA is not merely a marker of damage but an active participant in a vicious cycle that exacerbates mitochondrial dysfunction and contributes to cellular decline.[3]

The Vicious Cycle: 8-OHdG Formation and Mitochondrial Dysfunction

The generation of 8-OHdG in mtDNA initiates a cascade of detrimental events. The presence of this lesion can cause DNA polymerase gamma (POLG), the replicative enzyme for mtDNA, to misincorporate adenine instead of cytosine during replication. This leads to G:C to T:A transversion mutations, which can alter the genetic code of essential mitochondrial proteins.[5]

The consequences of 8-OHdG accumulation include:

-

Impaired Electron Transport Chain (ETC): Mutations in mtDNA-encoded ETC subunits disrupt the flow of electrons, leading to inefficient ATP production.

-

Increased ROS Production: A compromised ETC leaks more electrons, which react with oxygen to form superoxide and other ROS, thus creating a self-amplifying cycle of oxidative damage.[3]

-

mtDNA Instability: High levels of 8-OHdG are associated with increased mtDNA deletions, fragmentation, and overall loss of mtDNA integrity.[5][6]

-

Triggering Cellular Response Pathways: Damaged mitochondria can initiate signaling cascades that determine the cell's fate, including programmed cell death (apoptosis) or selective removal of the damaged organelle (mitophagy).

Cellular Signaling Pathways Triggered by mtDNA Damage

Base Excision Repair (BER) of 8-OHdG

Mitochondria possess their own Base Excision Repair (BER) pathway to counteract oxidative damage. The primary enzyme responsible for recognizing and removing 8-OHdG is 8-oxoguanine DNA glycosylase 1 (OGG1) .[5][7]

The mitochondrial BER process proceeds as follows:

-

Recognition and Excision: The OGG1 glycosylase identifies the 8-OHdG lesion and cleaves the N-glycosylic bond, removing the damaged base. OGG1 also possesses an AP lyase activity that nicks the DNA backbone 3' to the resulting abasic (AP) site.

-

AP Site Processing: AP endonuclease 1 (APE1) further processes the AP site.

-

Synthesis and Ligation: DNA polymerase gamma (POLG) fills the single-nucleotide gap, and DNA ligase III seals the nick, restoring the integrity of the mtDNA strand.

Efficient BER is crucial for mitochondrial homeostasis. Deficiencies in OGG1 lead to the rapid accumulation of 8-OHdG in mtDNA, demonstrating its critical role in mitochondrial maintenance.[7]

Mitophagy: Quality Control for Damaged Mitochondria

When mitochondrial damage is too extensive for repair, the cell can eliminate the entire organelle through a selective form of autophagy known as mitophagy. The PINK1/Parkin pathway is a key signaling cascade in this process.

-

PINK1 Accumulation: In healthy mitochondria, the kinase PINK1 is imported and rapidly degraded. However, upon mitochondrial depolarization (a sign of dysfunction), PINK1 import is halted, and it accumulates on the outer mitochondrial membrane (OMM).[8]

-

Parkin Recruitment: Accumulated PINK1 phosphorylates ubiquitin molecules on the OMM. This recruits the E3 ubiquitin ligase Parkin from the cytosol to the damaged mitochondrion.

-

Ubiquitination and Degradation: Parkin then ubiquitinates various OMM proteins, marking the mitochondrion for engulfment by an autophagosome. The autophagosome subsequently fuses with a lysosome, leading to the degradation of the mitochondrion.

This quality control mechanism prevents the accumulation of dysfunctional, ROS-producing mitochondria, thereby protecting the cell.[9]

Apoptosis: The Programmed Cell Death Pathway

Severe mitochondrial damage, often characterized by high levels of mtDNA lesions like 8-OHdG, can trigger the intrinsic pathway of apoptosis.[4][6] Key events include:

-

MOMP: Mitochondrial Outer Membrane Permeabilization (MOMP) is a critical step, leading to the release of pro-apoptotic factors from the intermembrane space into the cytosol.

-

Cytochrome c Release: One of the most important factors released is cytochrome c.

-

Apoptosome Formation: In the cytosol, cytochrome c binds to Apaf-1, triggering the formation of the apoptosome.

-

Caspase Activation: The apoptosome activates caspase-9, which in turn activates executioner caspases like caspase-3, leading to the systematic dismantling of the cell.

Overexpression of the repair enzyme OGG1 in mitochondria has been shown to reduce the release of cytochrome c and the activation of caspases, highlighting the direct link between unrepaired 8-OHdG lesions and the induction of apoptosis.[5]

Quantitative Data on 8-OHdG in mtDNA

Elevated levels of 8-OHdG in mtDNA are a consistent finding across a range of diseases associated with oxidative stress. The following table summarizes representative quantitative data from various studies.

| Disease/Condition | Tissue/Cell Type | 8-OHdG Level (vs. Control) | Key Finding | Reference(s) |

| Diabetes (T2DM) | Leukocytes | 1.38-fold increased odds of Coronary Artery Disease (CAD) per 1-SD increase in mtDNA 8-OHdG. | mtDNA 8-OHdG is an independent risk factor for CAD in patients with T2DM. | [3][5] |

| Diabetes (Animal Model) | Rat Kidney mtDNA | Control: ~4-5 ng/mg DNADiabetic: ~12-19 ng/mg DNA | Significant increase in mtDNA 8-OHdG in diabetic kidneys, suggesting a role in diabetic nephropathy. | [6] |

| Atherosclerosis | Human Carotid Plaques | Plaque: 160 ± 29 residues/10⁵ dGControl Artery: 3 ± 1 residues/10⁵ dG | Drastic accumulation of oxidative DNA damage within atherosclerotic plaques. | [9] |

| Parkinson's Disease | Substantia Nigra Neurons | Significantly greater proportion of 8-OHG immunoreactive neurons in PD patients vs. controls. | Oxidative damage to cytoplasmic nucleic acids (including mtDNA) is selectively increased in vulnerable neurons. | [8][10] |

| Alzheimer's Disease | Brain (Frontal/Parietal Cortex) | AD Patients: ~0.04-0.07% of total dGAged Controls: ~0.005-0.013% of total dG | OH8dG levels are significantly higher in AD brain tissue compared to age-matched controls. | [2][11][12] |

| Heart Failure | Human Left Ventricular Tissue | ~50% higher 8-OHdG levels in end-stage heart failure patients compared to non-failure patients. | Associated with a ~75% lower mtDNA content, linking oxidative damage to mtDNA loss and cardiac dysfunction. | [6] |

Experimental Protocols

Accurate measurement of 8-OHdG in mtDNA is critical for research in this field. This requires careful isolation of mitochondria, extraction of mtDNA, and sensitive analytical techniques.

Isolation of Mitochondrial DNA (mtDNA) from Cultured Cells

This protocol is a generalized approach based on differential centrifugation.

-

Cell Harvesting: Collect approximately 2-5 x 10⁷ cultured cells by centrifugation at 600-850 x g for 5 minutes at 4°C.

-

Washing: Wash the cell pellet with 5-10 mL of ice-cold Phosphate-Buffered Saline (PBS). Centrifuge again as in step 1 and discard the supernatant.

-

Cell Lysis: Resuspend the cell pellet in 1 mL of an ice-cold hypotonic lysis buffer (e.g., a buffer containing Tris-HCl, KCl, and a mild detergent like Tween-20). Incubate on ice for 10-15 minutes to allow cells to swell and lyse.

-

Homogenization: Gently homogenize the cell lysate using a Dounce homogenizer with a loose-fitting pestle (approx. 10-15 strokes) on ice. This step is crucial to break the plasma membrane while leaving mitochondrial membranes intact.

-

Removal of Nuclei: Centrifuge the homogenate at 1,200 x g for 10 minutes at 4°C. The pellet will contain nuclei and intact cells. Carefully transfer the supernatant, which contains mitochondria, to a new pre-chilled tube.

-

Mitochondrial Pelleting: Centrifuge the supernatant at 10,000-12,000 x g for 15-30 minutes at 4°C to pellet the mitochondria.

-

Washing Mitochondria: Discard the supernatant (cytosolic fraction). Resuspend the mitochondrial pellet in a wash buffer (similar to lysis buffer but without detergent) and centrifuge again at 10,000-12,000 x g for 5-10 minutes.

-

mtDNA Extraction: The final mitochondrial pellet can now be used for mtDNA extraction using a commercial DNA isolation kit or standard phenol-chloroform extraction protocols. To specifically isolate mtDNA and reduce nDNA contamination, a DNase I treatment can be performed on the isolated mitochondria prior to lysis and mtDNA extraction.[13]

Quantification of 8-OHdG by HPLC with Electrochemical Detection (HPLC-ECD)

HPLC-ECD is considered a gold standard for its high sensitivity and selectivity.

-

DNA Hydrolysis:

-

To 20-50 µg of isolated mtDNA in a microcentrifuge tube, add a solution containing a metal chelator (e.g., deferoxamine) to prevent auto-oxidation during sample preparation.

-

Digest the DNA to nucleosides by adding nuclease P1 and incubating at 37°C for 1 hour.

-

Add alkaline phosphatase and an appropriate buffer (e.g., Tris-HCl) and incubate for another hour at 37°C to dephosphorylate the nucleotides.

-

-

Chromatographic Separation:

-

Column: A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3 µm particle size) is commonly used.

-

Mobile Phase: An isocratic mobile phase is often employed, consisting of an aqueous buffer (e.g., 50 mM potassium phosphate, pH 5.5) mixed with a small percentage of an organic solvent like methanol or acetonitrile (e.g., 90:10 v/v).

-

Flow Rate: Typically 0.8-1.0 mL/min.

-

-

Electrochemical Detection:

-

Set the electrochemical detector potential to +600 mV. This potential is sufficient to oxidize 8-OHdG, generating a signal, while minimizing the signal from normal deoxynucleosides.

-

-

Quantification:

-

Inject the hydrolyzed DNA sample.

-

Identify the 8-OHdG peak based on its retention time, which is determined by running an authentic 8-OHdG standard.

-

Quantify the amount of 8-OHdG by comparing the peak area to a standard curve generated with known concentrations of 8-OHdG.

-

Simultaneously, quantify 2'-deoxyguanosine (dG) using a UV detector set to ~260 nm. The results are typically expressed as a ratio of 8-OHdG per 10⁵ or 10⁶ dG molecules.[14][15][16]

-

Analysis of mtDNA Deletions by Long-Range PCR

This method is used to assess the integrity of the mitochondrial genome. The principle is that DNA damage (including strand breaks near 8-OHdG sites) can stall the DNA polymerase, leading to reduced amplification of large DNA fragments.

-

DNA Template: Use 10-20 ng of total cellular DNA or isolated mtDNA as a template.

-

Primer Design:

-

Long Fragment: Design primers that amplify a large region of the mtDNA (e.g., 8-10 kb). This region is susceptible to damage and deletions.

-

Short Fragment: Design primers that amplify a small, stable region of mtDNA (e.g., 100-200 bp) that is less likely to contain a lesion. This serves as an internal control for mtDNA copy number.

-

-

PCR Reaction:

-

Set up two separate PCR reactions for each sample: one for the long fragment and one for the short fragment.

-

Use a high-fidelity DNA polymerase blend specifically designed for long-range amplification (e.g., containing Taq and a proofreading enzyme).

-

Cycling Conditions (Example for Long Fragment):

-

Initial Denaturation: 94°C for 2 min.

-

25-28 Cycles:

-

Denaturation: 94°C for 15 sec.

-

Annealing/Extension: 65-68°C for 10-12 min.

-

-

Final Extension: 72°C for 10 min.

-

-

-

Quantification and Analysis:

-

Quantify the amount of PCR product from both the long and short fragment reactions using a fluorescent DNA-binding dye (e.g., PicoGreen) or via gel electrophoresis and densitometry.

-

The relative amplification of the long fragment is calculated and normalized to the amplification of the short fragment.

-

A decrease in the ratio of long-to-short fragment amplification in a sample compared to a control indicates a higher level of mtDNA damage/deletions. The lesion frequency can be calculated using the Poisson distribution: Lesions/10kb = -ln(Amplification_damaged / Amplification_control).[17][18][19]

-

Conclusion and Future Directions

8-OHdG is a central player in the pathology of mitochondrial DNA damage. Its formation initiates a destructive cycle of mitochondrial dysfunction, further ROS production, and cellular stress. This process is a key contributor to the pathogenesis of numerous age-related and metabolic diseases. The measurement of 8-OHdG in mtDNA provides a reliable and quantitative biomarker for assessing mitochondrial oxidative stress, disease progression, and the efficacy of therapeutic interventions.

For drug development professionals, targeting the pathways involved in 8-OHdG formation and repair represents a promising therapeutic strategy. This includes the development of mitochondria-targeted antioxidants to reduce the initial oxidative insult, as well as novel small molecules that can enhance the activity of mitochondrial BER enzymes like OGG1. As our understanding of the intricate signaling networks governed by mtDNA damage continues to grow, 8-OHdG will remain a focal point for both basic research and the development of next-generation therapeutics aimed at preserving mitochondrial health.

References

- 1. abcam.com [abcam.com]

- 2. Area-specific differences in OH8dG and mtDNA4977 levels in Alzheimer disease patients and aged controls [iris.univpm.it]

- 3. tools.thermofisher.com [tools.thermofisher.com]

- 4. Mitochondrial DNA damage can promote atherosclerosis independently of reactive oxygen species through effects on smooth muscle cells and monocytes and correlates with higher-risk plaques in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. How to Isolate Mitochondrial DNA: A Comprehensive Guide - CD Genomics [cd-genomics.com]

- 6. Mitochondrial 8-oxoguanine glycosylase decreases mitochondrial fragmentation and improves mitochondrial function in H9C2 cells under oxidative stress conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fast mitochondrial DNA isolation from mammalian cells for next-generation sequencing - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Elevated levels of oxidative DNA damage and DNA repair enzymes in human atherosclerotic plaques [pubmed.ncbi.nlm.nih.gov]

- 10. Oxidative DNA damage in the parkinsonian brain: an apparent selective increase in 8-hydroxyguanine levels in substantia nigra - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Mitochondrial DNA 4977 bp deletion and OH8dG levels correlate in the brain of aged subjects but not Alzheimer's disease patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. drexel.edu [drexel.edu]

- 14. HPLC Measurement of the DNA Oxidation Biomarker, 8-oxo-7,8-dihydro-2’-deoxyguanosine, in Cultured Cells and Animal Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Detection and quantification of mitochondrial DNA deletions in individual cells by real-time PCR - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Newly revised protocol for quantitative PCR-based assay to measure mitochondrial and nuclear DNA damage - PMC [pmc.ncbi.nlm.nih.gov]

8-Hydroxy-2'-Deoxyguanosine: An In-Depth Technical Guide to its Role in Inflammatory Conditions

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Hydroxy-2'-deoxyguanosine (8-OHdG) has emerged as a critical biomarker for oxidative stress, providing a quantitative measure of endogenous oxidative DNA damage. Chronic inflammation is intrinsically linked to an overproduction of reactive oxygen species (ROS), leading to cellular damage that perpetuates the inflammatory cycle. This technical guide provides a comprehensive overview of the core principles surrounding 8-OHdG, its formation, and its intricate connection to a spectrum of inflammatory diseases. We delve into the detailed methodologies for its quantification, explore the key signaling pathways it modulates, and present quantitative data from clinical studies. This document is intended to serve as a valuable resource for researchers and professionals in drug development, offering insights into the utility of 8-OHdG as a biomarker and a potential therapeutic target in inflammatory conditions.

Introduction: The Nexus of Oxidative Stress and Inflammation

Inflammatory conditions, ranging from autoimmune disorders like rheumatoid arthritis and inflammatory bowel disease to neurodegenerative diseases, are characterized by a sustained inflammatory response. A key feature of this pathological state is the excessive production of reactive oxygen species (ROS) by activated immune cells such as neutrophils and macrophages.[1][2] This surge in ROS leads to a state of oxidative stress, an imbalance between the production of oxidants and the body's antioxidant defense mechanisms.

One of the most significant consequences of oxidative stress is damage to cellular macromolecules, including lipids, proteins, and nucleic acids.[3] Guanine, being the most easily oxidized of the four DNA bases, is particularly susceptible to ROS-induced damage. The hydroxylation of the C8 position of guanine results in the formation of this compound (8-OHdG), a stable and abundant product of oxidative DNA damage.[3][4]

The presence of 8-OHdG in DNA is mutagenic, as it can mispair with adenine during DNA replication, leading to G:C to T:A transversions.[5] To counteract this, cells have evolved a robust DNA repair mechanism known as the base excision repair (BER) pathway. The primary enzyme responsible for recognizing and excising 8-OHdG from DNA is 8-oxoguanine DNA glycosylase 1 (OGG1).[6] The excised 8-OHdG is then released into the bloodstream and subsequently excreted in the urine without further metabolism, making it an excellent non-invasive biomarker of systemic oxidative stress.[7]

Elevated levels of 8-OHdG have been consistently reported in various inflammatory diseases, correlating with disease activity and severity.[4][8] This has positioned 8-OHdG not only as a reliable biomarker for monitoring disease progression and therapeutic response but also as a potential player in the inflammatory cascade itself.

Quantitative Data on 8-OHdG in Inflammatory Conditions

The following tables summarize quantitative data on 8-OHdG levels in various inflammatory conditions, providing a comparative overview for researchers.

Table 1: 8-OHdG Levels in Inflammatory Bowel Disease (IBD)

| Disease Subtype | Sample Type | Patient Group (n) | Control Group (n) | 8-OHdG Levels (Mean ± SD/Range) | Fold Change (Patient vs. Control) | Reference |

| Crohn's Disease (CD) & Ulcerative Colitis (UC) | Leukocytes | 42 (CD), 38 (UC) | 30 | Significantly elevated in both CD and UC patients | Not specified | [9] |

| IBD | Mucosal Tissue | - | - | Higher levels in inflamed vs. non-inflamed tissues | Not specified | [1] |

| IBD | Plasma | - | - | Higher levels in patients compared to controls | Not specified | [1] |

Table 2: 8-OHdG Levels in Rheumatoid Arthritis (RA)

| Sample Type | Patient Group (n) | Control Group (n) | 8-OHdG Levels (Patient, Mean ± SD) | 8-OHdG Levels (Control, Mean ± SD) | p-value | Reference |

| Urinary | 8 (RA) | 8 (Young), 8 (Elderly) | 11.6 ± 1.5 µ g/24h | 1.8 ± 0.9 µ g/24h (Young), 6.3 ± 1.5 µ g/24h (Elderly) | p=0.002 (vs Young), p=0.02 (vs Elderly) | [10] |

| Peripheral Blood Lymphocytes | - | - | Elevated levels in RA patients | Not specified | - | [11] |

| Synovial Fluid | - | - | Increased levels in RA synovial tissue | Not specified | - | [11] |

Table 3: 8-OHdG Levels in Neuroinflammatory and Other Inflammatory Conditions

| Disease | Sample Type | Patient Group (n) | Control Group (n) | 8-OHdG Levels (Patient, Mean ± SD) | 8-OHdG Levels (Control, Mean ± SD) | p-value | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Systemic Lupus Erythematosus (SLE, severe) | Plasma | - | Healthy | 0.641 ± 0.207 ng/ml (Day 1), 0.830 ± 0.281 ng/ml (Day 14) | 0.157 ± 0.038 ng/ml | p=0.001 |[12] | | Multiple Sclerosis (MS) | Serum/Plasma | Multiple studies | Healthy | Increased in MS patients | - | - |[10] | | Periodontal Disease | Saliva, Gingival Fluid | - | Healthy | Elevated levels in patients with chronic periodontitis | - | - |[4] | | Acute Exacerbation of COPD | Plasma | 110 (AECOPD) | 20 (Healthy) | Increased in AECOPD patients | - | - |[13][14] |

Experimental Protocols for 8-OHdG Quantification

Accurate and reproducible quantification of 8-OHdG is paramount for its use as a biomarker. Several analytical methods are available, each with its own advantages and limitations.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a widely used, high-throughput method for quantifying 8-OHdG in various biological samples.[15][16] It is a competitive immunoassay where 8-OHdG in the sample competes with a known amount of labeled 8-OHdG for binding to a limited amount of anti-8-OHdG antibody.

-

Sample Preparation: Centrifuge urine samples to remove any sediment. Dilute the supernatant with the provided sample diluent (e.g., 1:20).[17]

-

Standard Curve Preparation: Prepare a serial dilution of the 8-OHdG standard to create a standard curve (e.g., ranging from 0.94 to 60 ng/mL).[7][18]

-

Assay Procedure:

-

Add 50 µL of the diluted samples and standards to the wells of an 8-OHdG pre-coated microplate.

-

Add 50 µL of HRP-conjugated anti-8-OHdG antibody to each well.

-

Incubate for 1 hour at 37°C.[3]

-

Add 100 µL of TMB substrate solution to each well and incubate in the dark for a specified time (e.g., 15-30 minutes).[7][11]

-

Stop the reaction by adding 100 µL of stop solution.

-

-

Data Analysis: Measure the absorbance at 450 nm using a microplate reader. The concentration of 8-OHdG in the samples is inversely proportional to the absorbance and is calculated based on the standard curve.[18]

High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD)

HPLC-ECD is considered a gold standard for 8-OHdG quantification due to its high sensitivity and specificity.[15][19] This method separates 8-OHdG from other urinary components, and the electrochemical detector measures the current generated by the oxidation of 8-OHdG.

-

DNA Extraction: Extract DNA from the tissue sample using a standard DNA isolation kit.

-

DNA Digestion:

-

Digest the DNA to its constituent nucleosides using nuclease P1 and alkaline phosphatase.[20]

-

-

Sample Clean-up (Solid Phase Extraction - SPE):

-

Use a C18 SPE cartridge to remove interfering substances. Condition the cartridge with methanol and then water.

-

Load the digested DNA sample onto the cartridge.

-

Wash the cartridge with water to remove polar impurities.

-

Elute 8-OHdG with a methanol/water mixture.[6]

-

-

HPLC-ECD Analysis:

-

Inject the purified sample into the HPLC system equipped with a C18 column.

-

Use a mobile phase typically consisting of a phosphate buffer with a small percentage of methanol or acetonitrile.[20]

-

Set the electrochemical detector to an appropriate oxidation potential (e.g., +600 mV) to detect 8-OHdG.

-

-

Quantification: Quantify 8-OHdG by comparing the peak area of the sample to a standard curve generated from known concentrations of 8-OHdG.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers the highest sensitivity and specificity for 8-OHdG measurement.[15] It combines the separation power of liquid chromatography with the precise mass detection of tandem mass spectrometry.

-

Sample Preparation:

-

To 100 µL of plasma, add an internal standard (e.g., ¹⁵N₅-labeled 8-OHdG).

-

Precipitate proteins by adding a solvent like acetonitrile.

-

Centrifuge to pellet the precipitated proteins and collect the supernatant.[17]

-

-